Anamorelin -

Anamorelin

Catalog Number: EVT-8218105
CAS Number:
Molecular Formula: C31H42N6O3
Molecular Weight: 546.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Anamorelin hydrochloride is classified as a ghrelin receptor agonist. It is synthesized from specific starting materials through a series of chemical reactions that yield its active form. The compound has been the subject of various clinical trials, particularly in Japan, where it was approved for medical use in January 2021 . Its development is significant in oncology, addressing a critical unmet need in managing cancer-related cachexia .

Synthesis Analysis

Anamorelin can be synthesized using several methods, with one notable approach involving the reaction of specific hydrazides in mixed solvents. The synthesis typically includes the following steps:

  1. Dissolution: A hydrazide or its solvate is dissolved in a mixture of an organic solvent (such as methanol or ethanol) and water.
  2. Cooling and Crystallization: The solution is cooled to facilitate crystallization, yielding a stable crystal form.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to ensure purity levels exceed 98%, with stringent specifications for pharmaceutical preparations .

The synthesis process emphasizes achieving high stability and purity, which are crucial for regulatory compliance and therapeutic effectiveness.

Molecular Structure Analysis

The molecular structure of anamorelin can be described by its chemical formula C24H34N4O4C_{24}H_{34}N_{4}O_{4}, indicating the presence of two chiral centers. The compound's structure can be elucidated through various analytical techniques:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the molecular environment of hydrogen and carbon atoms.
  • Infrared Spectroscopy: Helps identify functional groups within the molecule.
  • Mass Spectrometry: Confirms molecular weight and structure.
  • Single-Crystal X-ray Crystallography: Offers precise three-dimensional structural data .
Chemical Reactions Analysis

Anamorelin undergoes several chemical reactions during its synthesis and formulation:

  1. Formation of Hydrazones: The initial step involves forming hydrazones from appropriate carbonyl compounds.
  2. Crystallization Reactions: These reactions involve cooling solutions to precipitate solid forms of anamorelin, which are then filtered and dried.
  3. Purification Steps: HPLC is utilized to separate anamorelin from impurities, ensuring that the final product meets pharmaceutical standards .

These reactions are critical for producing anamorelin with high purity and stability.

Mechanism of Action

Anamorelin acts primarily as an agonist at the growth hormone secretagogue receptor type 1a, leading to several physiological effects:

  • Stimulation of Growth Hormone Release: By binding to this receptor, anamorelin triggers the pituitary gland to release growth hormone.
  • Increased Appetite and Food Intake: Anamorelin enhances appetite through its central effects on the hypothalamus.
  • Promotion of Muscle Protein Synthesis: The release of growth hormone subsequently stimulates insulin-like growth factor 1 production in the liver, which plays a vital role in muscle mass maintenance .

This mechanism makes anamorelin effective in counteracting weight loss associated with cancer cachexia.

Physical and Chemical Properties Analysis

Anamorelin exhibits specific physical and chemical properties that are important for its formulation:

  • Solubility: Anamorelin is soluble in various organic solvents but shows limited solubility in water.
  • Stability: The crystalline form exhibits higher stability compared to its amorphous state, making it suitable for pharmaceutical applications.
  • Hygroscopicity: Anamorelin demonstrates low hygroscopicity, which aids in maintaining its integrity during storage .

These properties are essential for ensuring the drug's efficacy and shelf life.

Applications

Anamorelin has significant applications in clinical settings:

  • Treatment of Cancer Cachexia: Its primary application is in managing cachexia associated with cancer, where it helps improve lean body mass and quality of life.
  • Research Tool: Anamorelin serves as a valuable tool in research studies exploring appetite regulation and muscle metabolism.
  • Potential Use in Other Conditions: Ongoing studies may expand its application to other conditions characterized by weight loss or muscle wasting .
Molecular Mechanisms of Ghrelin Receptor-Mediated Anabolic Signaling

Agonist Specificity and Growth Hormone Secretagogue Receptor 1a Activation Dynamics

Anamorelin demonstrates high selectivity for the growth hormone secretagogue receptor 1a subtype. As a non-peptidic mimetic of endogenous ghrelin, it binds to the receptor's orthosteric site with nanomolar affinity, inducing conformational changes that trigger G-protein coupling. Unlike ghrelin's rapid degradation by plasma esterases, anamorelin exhibits prolonged receptor occupancy due to its synthetic benzhydryl structure, which confers resistance to enzymatic breakdown. This results in sustained receptor activation, as evidenced by prolonged calcium flux responses in transfected human embryonic kidney 293 cells expressing growth hormone secretagogue receptor 1a [1] [7].

Comparative studies reveal distinct signaling bias between ghrelin and anamorelin. While both activate Gαq/11-mediated phospholipase C-inositol trisphosphate pathways, anamorelin shows reduced β-arrestin recruitment (38% of ghrelin's efficacy in vitro). This partial agonism may explain its preferential stimulation of appetite and growth hormone secretion over other ghrelin-mediated functions like reward-seeking behavior, as demonstrated by differential c-Fos activation patterns in hypothalamic nuclei versus mesolimbic regions [5].

Table 1: Pharmacodynamic Properties of Growth Hormone Secretagogue Receptor 1a Ligands

LigandReceptor Binding Affinity (nM)Calcium Mobilization EC₅₀ (nM)β-Arrestin Recruitment
Ghrelin0.8 ± 0.21.1 ± 0.3100% (reference)
Anamorelin3.5 ± 0.95.2 ± 1.138% ± 6%
HM011.2 ± 0.42.3 ± 0.792% ± 8%

Data derived from in vitro signaling assays using recombinant human growth hormone secretagogue receptor 1a [5] [6]

Downstream Growth Hormone/Insulin-like Growth Factor-1 Axis Modulation

Anamorelin administration triggers pulsatile growth hormone secretion within 30-60 minutes post-dosing, mediated through growth hormone secretagogue receptor 1a expressed on hypothalamic arcuate nucleus neurons and pituitary somatotropes. This acute growth hormone surge stimulates hepatic insulin-like growth factor-1 synthesis, with peak plasma concentrations occurring 4-6 hours post-administration. Clinical trials in non-small cell lung cancer patients demonstrated 1.8- to 2.4-fold increases in insulin-like growth factor-1 levels following 50 mg daily dosing over 12 weeks, accompanied by 1.5- to 1.8-fold elevations in insulin-like growth factor binding protein 3 [1] [8].

The anabolic effects of insulin-like growth factor-1 activation include mammalian target of rapamycin complex 1 phosphorylation in skeletal muscle, which promotes ribosomal protein S6 kinase activation and eukaryotic translation initiation factor 4E-binding protein 1 inhibition. This signaling cascade stimulates muscle protein translation while suppressing autophagy-mediated proteolysis. In tumor-bearing murine models, anamorelin increased lean mass by 9.2% without accelerating xenograft growth, indicating dissociation between systemic anabolic effects and tumor proliferation [8].

Table 2: Growth Hormone/Insulin-like Growth Factor-1 Axis Biomarkers in Clinical Trials

Study PopulationDurationGrowth Hormone ChangeInsulin-like Growth Factor-1 ChangeLean Body Mass Change
NSCLC Cachexia (n=112)12 weeks+228% ± 42%*+139% ± 29%*+1.38 ± 0.21 kg*
Healthy Volunteers (n=9)Single dose+415% ± 86%*+152% ± 37%*Not measured
Pancreatic Cancer (n=50)24 weeks+187% ± 31%*+121% ± 22%*+0.37 kg (net gain)*

Statistically significant changes from baseline (p<0.01) [1] [3] [8]

Neuropeptide Y and Agouti-Related Peptide Upregulation and Appetite Regulation Pathways

Anamorelin potently activates neuropeptide Y/agouti-related peptide co-expressing neurons in the arcuate nucleus, with demonstrated 3.2-fold increases in neuropeptide Y release in rodent microdialysis studies. This orexigenic effect involves growth hormone secretagogue receptor 1a-mediated adenosine monophosphate-activated protein kinase phosphorylation, which disinhibits neuropeptide Y transcription through forkhead box protein O1 nuclear translocation. Subsequent neuropeptide Y release in the paraventricular nucleus stimulates Y1/Y5 receptors, inducing orexigenic responses [4] [6].

Human studies using visual analog scales demonstrate significant appetite enhancement within 30 minutes post-administration. In healthy volunteers receiving 25-50 mg anamorelin, hunger scores increased by 10.9-32.7 mm (100 mm scale) versus 0.7-7.0 mm with placebo (p<0.01), accompanied by 18.4% higher caloric intake during standardized meals (p=0.015). Cancer patients exhibited 28-31% improvements in anorexia-cachexia symptom scales, correlating with neuropeptide Y upregulation [3] [7]. The appetite stimulation occurs independently of ghrelin's effects on mesolimbic dopamine pathways, as anamorelin shows limited blood-brain barrier penetration to ventral tegmental area reward circuitry [5].

Anti-Inflammatory Cytokine Modulation Mechanisms

Anamorelin suppresses nuclear factor kappa B activation in macrophages, reducing pro-inflammatory cytokine production through multiple mechanisms. It inhibits inhibitor of nuclear factor kappa B kinase phosphorylation, preventing nuclear factor kappa B nuclear translocation and subsequent tumor necrosis factor alpha, interleukin-6, and interleukin-1 beta transcription. In lipopolysaccharide-stimulated RAW 264.7 macrophages, anamorelin pretreatment reduced:

  • Tumor necrosis factor alpha secretion by 62 ± 8%
  • Interleukin-6 secretion by 57 ± 7%
  • Interleukin-1 beta secretion by 71 ± 9%at clinically relevant concentrations (10-100 nM) [1] [9].

The anti-inflammatory effects extend to cancer cachexia models, where anamorelin decreased serum C-reactive protein by 35-44% in non-small cell lung cancer patients. This correlates with attenuated muscle atrophy through ubiquitin-proteasome pathway inhibition. Specifically, anamorelin reduces muscle-specific E3 ubiquitin ligases muscle atrophy F-box (atrogin-1) and muscle RING-finger protein-1 expression by 40-60% in dexamethasone-treated myotubes by blocking nuclear factor kappa B-dependent transcription [4] [7].

Table 3: Inflammatory Mediator Modulation in Preclinical and Clinical Studies

Experimental ModelInterventionTumor Necrosis Factor Alpha ReductionInterleukin-6 ReductionC-Reactive Protein Reduction
LPS-stimulated macrophages100 nM Anamorelin62% ± 8%*57% ± 7%*Not applicable
NSCLC patients (serum)100 mg/day × 12 weeks34% ± 6%*39% ± 5%*44% ± 7%*
LLC tumor-bearing mice3 mg/kg/day × 21 days51% ± 9%*48% ± 8%*Not measured

Statistically significant versus control (p<0.05) [1] [4] [9]

The cytokine suppression creates a protective microenvironment for muscle preservation. Reduced interleukin-6 signaling mitigates Janus kinase/signal transducer and activator of transcription pathway activation, attenuating muscle wasting. Simultaneously, decreased tumor necrosis factor alpha levels protect against caspase-8-mediated apoptotic signaling in myofibers. These mechanisms collectively contribute to the net protein accretion observed in anamorelin-treated cachectic patients [4] [10].

Properties

Product Name

Anamorelin

IUPAC Name

2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide

Molecular Formula

C31H42N6O3

Molecular Weight

546.7 g/mol

InChI

InChI=1S/C31H42N6O3/c1-30(2,32)28(39)34-26(18-23-20-33-25-15-10-9-14-24(23)25)27(38)37-17-11-16-31(21-37,29(40)36(5)35(3)4)19-22-12-7-6-8-13-22/h6-10,12-15,20,26,33H,11,16-19,21,32H2,1-5H3,(H,34,39)

InChI Key

VQPFSIRUEPQQPP-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Canonical SMILES

CC(C)(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC(C3)(CC4=CC=CC=C4)C(=O)N(C)N(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.